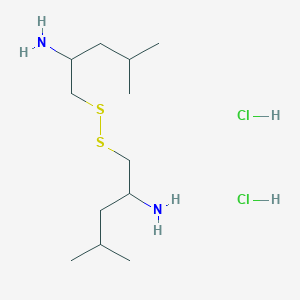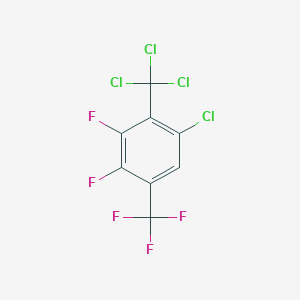
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride is a chemical compound with the molecular formula C8HCl4F5 It is a derivative of benzotrichloride, characterized by the presence of chloro, difluoro, and trifluoromethyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride typically involves the chlorination and fluorination of benzotrichloride derivatives. One common method includes the reaction of 2,3-difluoro-4-(trifluoromethyl)benzotrichloride with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form benzyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzotrichlorides with various functional groups.
Oxidation Reactions: Products include benzoic acid derivatives.
Reduction Reactions: Products include benzyl derivatives.
Applications De Recherche Scientifique
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are often complex and depend on the specific context of the application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-Chloro-2,3-difluoro-4-(trifluoromethyl)benzotrichloride is unique due to the combination of chloro, difluoro, and trifluoromethyl groups on the benzene ring. This specific arrangement imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8HCl4F5 |
|---|---|
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
1-chloro-3,4-difluoro-2-(trichloromethyl)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8HCl4F5/c9-3-1-2(8(15,16)17)5(13)6(14)4(3)7(10,11)12/h1H |
Clé InChI |
PEHVDMJTRUESJC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)C(Cl)(Cl)Cl)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


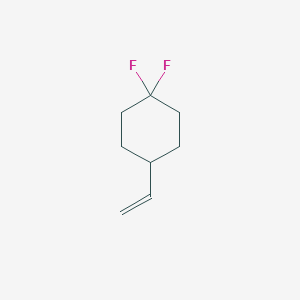
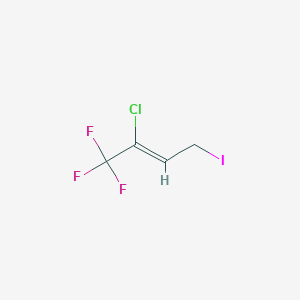


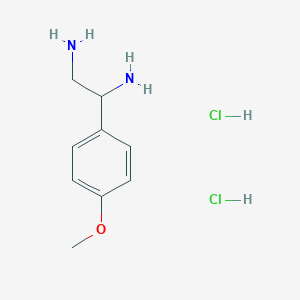

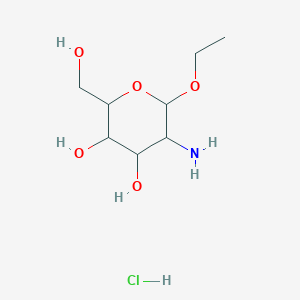

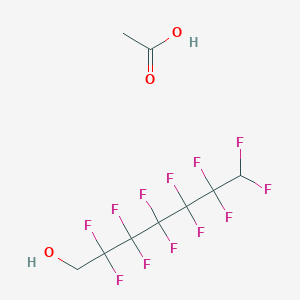
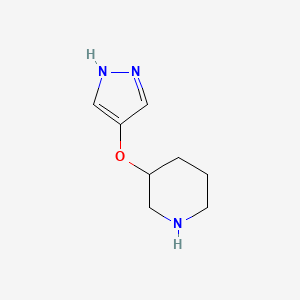
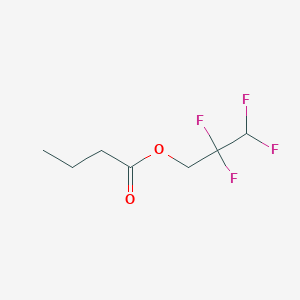

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-6-fluoroaniline](/img/structure/B15091687.png)
